Cas no 104422-70-0 (4(1H)-Pteridinone, 2-amino-6-(methoxymethyl)-, 8-oxide)

4(1H)-Pteridinone, 2-amino-6-(methoxymethyl)-, 8-oxide structure
104422-70-0 structure
Product name:4(1H)-Pteridinone, 2-amino-6-(methoxymethyl)-, 8-oxide
CAS No:104422-70-0
MF:C8H9N5O3
MW:223.188760519028
CID:1143102

4(1H)-Pteridinone, 2-amino-6-(methoxymethyl)-, 8-oxide Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pteridinone, 2-amino-6-(methoxymethyl)-, 8-oxide
    • 4(3H)-Pteridinone, 2-amino-6-(methoxymethyl)-, 8-oxide
    • Inchi: 1S/C8H9N5O3/c1-16-3-4-2-13(15)6-5(10-4)7(14)12-8(9)11-6/h2H,3H2,1H3,(H3,9,11,12,14)
    • InChI Key: BZGCWWFRSKDNPJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=NC(COC)=C[N+]=2[O-])C(=O)NC=1N

Computed Properties

  • Exact Mass: 223.071
  • Monoisotopic Mass: 223.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113A^2

Experimental Properties

  • Density: 1.76±0.1 g/cm3(Predicted)
  • Boiling Point: 586.6±60.0 °C(Predicted)
  • pka: -0.87±0.20(Predicted)

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